molecular formula C17H12FN3O3S B14734293 N-[6-Fluoro-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-3-nitrobenzamide CAS No. 6274-44-8

N-[6-Fluoro-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-3-nitrobenzamide

Cat. No.: B14734293
CAS No.: 6274-44-8
M. Wt: 357.4 g/mol
InChI Key: KNOPRKFGGNVJEL-UHFFFAOYSA-N
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Description

N-[6-Fluoro-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-3-nitrobenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a benzothiazole ring substituted with a fluoro group, a prop-2-en-1-yl group, and a nitrobenzamide moiety. Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

The synthesis of N-[6-Fluoro-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-3-nitrobenzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Alkylation: The prop-2-en-1-yl group can be introduced through an alkylation reaction using an appropriate alkyl halide.

    Nitration: The nitrobenzamide moiety can be introduced by nitration of the benzothiazole derivative using a mixture of concentrated nitric acid and sulfuric acid.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

N-[6-Fluoro-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or iron powder in acidic conditions, leading to the formation of the corresponding amine.

    Substitution: The fluoro group can be substituted with other nucleophiles under suitable conditions, such as nucleophilic aromatic substitution reactions.

Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and specific catalysts. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[6-Fluoro-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-3-nitrobenzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential antimicrobial and anticancer activities. Benzothiazole derivatives have shown promise in inhibiting the growth of various bacterial and fungal strains.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as an anticancer agent. It may interact with specific molecular targets involved in cancer cell proliferation.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[6-Fluoro-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: It may inhibit key enzymes involved in cellular processes, such as DNA replication or protein synthesis.

    Induction of Apoptosis: The compound may induce programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.

    Disruption of Cell Membranes: It may disrupt the integrity of cell membranes, leading to cell death in microbial organisms.

Comparison with Similar Compounds

N-[6-Fluoro-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-3-nitrobenzamide can be compared with other benzothiazole derivatives, such as:

    6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: This compound is known for its antibacterial activity and is used as an intermediate in the synthesis of pharmaceutical agents.

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This derivative has shown potential as an anti-tubercular agent.

    Imidazole-containing compounds: These compounds exhibit a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

6274-44-8

Molecular Formula

C17H12FN3O3S

Molecular Weight

357.4 g/mol

IUPAC Name

N-(6-fluoro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide

InChI

InChI=1S/C17H12FN3O3S/c1-2-8-20-14-7-6-12(18)10-15(14)25-17(20)19-16(22)11-4-3-5-13(9-11)21(23)24/h2-7,9-10H,1,8H2

InChI Key

KNOPRKFGGNVJEL-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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